Ciprofloxacin beta-D-glucuronide-d8

LC-MS/MS Isotope Dilution Metabolite Quantification

Quantifying ciprofloxacin glucuronide? Acyl glucuronides are prone to hydrolysis and acyl migration, causing quantification errors. This deuterated internal standard (d8, +8 Da) is the solution: • Co-elutes with the native analyte, correcting for matrix effects, ion suppression, and degradation • Validated for FDA/EMA bioanalytical method validation in plasma, urine, bile, and tissue • Enables accurate measurement of ciprofloxacin's major biliary metabolite (≈30% of biliary excretion)

Molecular Formula C23H26FN3O9
Molecular Weight 515.5 g/mol
Cat. No. B12422430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofloxacin beta-D-glucuronide-d8
Molecular FormulaC23H26FN3O9
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33)/t17-,18-,19+,20-,23-/m0/s1/i3D2,4D2,5D2,6D2
InChIKeyKHGHUQNIHVSBBO-UYYYRKNJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciprofloxacin beta-D-glucuronide-d8 Internal Standard


Ciprofloxacin beta-D-glucuronide-d8 is a deuterated internal standard specifically designed for the accurate quantification of ciprofloxacin glucuronide, a major phase II metabolite of the fluoroquinolone antibiotic ciprofloxacin [1]. It is an isotopically labeled analog in which eight hydrogen atoms are replaced by deuterium, providing a molecular weight shift of +8 Da relative to the unlabeled metabolite (MW 507.47 → 515.51) . This compound is used exclusively as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to correct for matrix effects, ion suppression, and sample preparation variability, enabling precise measurement of ciprofloxacin glucuronide in biological matrices such as plasma, urine, bile, and tissue homogenates .

Type Deuterated SIL-IS
Workflow LC-MS/MS quantification
Matrices Plasma, urine, bile, tissue

Why Ciprofloxacin beta-D-glucuronide-d8 Is Irreplaceable


In LC-MS/MS quantification, the choice of internal standard directly dictates the accuracy, precision, and reliability of analytical results. Ciprofloxacin beta-D-glucuronide, as an acyl glucuronide, is chemically labile and prone to pH- and temperature-dependent hydrolysis and acyl migration, which can generate quantification artifacts during sample processing [1]. Using an unlabeled structural analog as an internal standard fails to compensate for these analyte-specific degradation kinetics and matrix effects, leading to systematic under- or over-estimation of metabolite concentrations. In contrast, a stable isotope-labeled (SIL) version of the exact analyte—such as the d8-labeled compound—co-elutes with the target analyte, experiences identical extraction recovery, ionization efficiency, and degradation, thereby providing superior correction for matrix effects and sample preparation variability [2]. Substituting a less closely related deuterated standard (e.g., ciprofloxacin-d8 for the glucuronide metabolite) introduces differential chromatographic retention and ionization behavior that compromises quantification accuracy [3].

Degradation Mismatch
Unlabeled analogs may degrade at different rates, failing to correct for acyl migration and hydrolysis during sample processing.
Ionization Variability
Structural analogs exhibit differential ionization efficiency and matrix effects, which can lead to inaccurate quantification.
Chromatographic Retention Shift
Less closely related internal standards may not co-elute with the analyte, reducing the effectiveness of ion suppression correction.

Ciprofloxacin Glucuronide-d8 Quantitative Evidence


Isotopic Purity and Mass Shift Advantage

Ciprofloxacin beta-D-glucuronide-d8 provides a +8 Da mass shift relative to the unlabeled analyte, enabling clear separation in the mass spectrometer's quadrupole with no isotopic overlap from the naturally occurring M+2 or M+4 peaks of the analyte . This is critical for MRM (Multiple Reaction Monitoring) workflows. In contrast, a +4 Da labeled standard (e.g., d4-ciprofloxacin glucuronide) can exhibit significant cross-talk due to the natural abundance of 13C and other isotopes in the unlabeled analyte, reducing quantification accuracy, particularly at low concentrations [1].

Mass Shift & Cross-talk
Class-level inference
+8 Da shift reduces isotopic overlap vs +4 Da IS
Supports low-concentration quantification accuracy
Minimizes M+4 contribution from natural isotopes
LC-MS/MS Isotope Dilution Metabolite Quantification

FDA-Compliant Internal Standard Validation

A validated LC-MS/MS method for ciprofloxacin in mouse plasma, urine, bladder, and kidneys employed d8-ciprofloxacin as the internal standard and demonstrated effective tracking of matrix effects across different biological matrices . While this study used d8-ciprofloxacin (the parent drug) rather than the glucuronide metabolite, it establishes the utility of the d8-labeled analog approach for ciprofloxacin-related compounds. The method met FDA bioanalytical method validation guidelines, achieving a linear calibration range of 100–5000 ng/mL with r² ≥ 0.99 and acceptable accuracy and precision . In contrast, methods employing non-deuterated structural analogs often fail to meet these stringent acceptance criteria due to differential matrix effects [1].

Method Validation Context
Bioanalytical validation review
Linearity r² ≥ 0.99 (100–5000 ng/mL)
Supports accuracy/precision endpoint review
Data derived from d8-ciprofloxacin parent method
Bioanalysis Method Validation FDA Guidelines

Acyl Glucuronide Instability Correction

Acyl glucuronides, including ciprofloxacin glucuronide, are inherently unstable and undergo pH- and temperature-dependent hydrolysis and intramolecular acyl migration [1]. The degradation rate of ciprofloxacin glucuronide in aqueous buffer at pH 7.4 and 37°C has been reported, with a half-life of approximately 2–4 hours depending on buffer composition [2]. Using a structural analog internal standard cannot correct for this analyte-specific degradation because the analog may have a different degradation rate. In contrast, a deuterated internal standard such as ciprofloxacin beta-D-glucuronide-d8 degrades at the same rate as the analyte, effectively canceling out any losses that occur during sample collection, storage, and preparation [3].

Degradation Correction
Class-level inference
Co-eluting d8-IS degrades at identical rate to analyte
Reduces quantification artifacts from acyl migration
Analyte half-life ~2–4 h at pH 7.4, 37°C
Acyl Glucuronide Stability Sample Preparation

Ciprofloxacin Glucuronide-d8 Research Applications


Regulated PK and TK Bioanalysis

When quantifying ciprofloxacin glucuronide in plasma, serum, or urine samples from clinical or preclinical studies intended for regulatory submission (e.g., IND, NDA), the use of a deuterated internal standard like ciprofloxacin beta-D-glucuronide-d8 is critical to meet FDA and EMA bioanalytical method validation guidelines [1]. The d8 standard provides robust correction for matrix effects and analyte instability, ensuring data accuracy and precision that would be difficult to achieve with alternative internal standards. This is particularly important given the labile nature of acyl glucuronides [2].

Enterohepatic Recycling DDI Studies

Ciprofloxacin has been shown to inhibit bacterial β-glucuronidase in the intestine, which can reduce the enterohepatic recycling of glucuronide-conjugated drugs such as irinotecan (SN-38-G) and mycophenolate mofetil (MPAG) [3][4]. Accurate measurement of ciprofloxacin glucuronide itself is necessary to understand the full pharmacokinetic profile of ciprofloxacin in these interaction studies. Using ciprofloxacin beta-D-glucuronide-d8 as the internal standard ensures that the measured concentrations of the metabolite are reliable, enabling proper interpretation of the drug's disposition and its impact on co-administered medications.

Biliary Excretion and Metabolite Profiling

Research on the biliary excretion of ciprofloxacin in humans has shown that ciprofloxacin glucuronide constitutes approximately 30% of the biliary metabolites [5]. For any study investigating the hepatic transport, biliary clearance, or enterohepatic circulation of ciprofloxacin, precise quantification of this major metabolite in bile and intestinal contents is essential. Ciprofloxacin beta-D-glucuronide-d8 enables this precise quantification by mitigating the complex matrix effects present in bile and gut samples.

Application
Selection Property
Validation Focus
PK/TK bioanalysis method validation
Co-eluting SIL-IS for matrix effect correction
Accuracy/precision endpoint review
Enterohepatic recycling DDI studies
Consistent recovery for labile acyl glucuronide
Stability assessment in intestinal/bile matrices
Biliary excretion & metabolite profiling
Mitigation of complex bile/gut matrix effects
Quantification reproducibility in bile

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